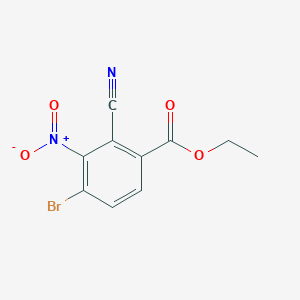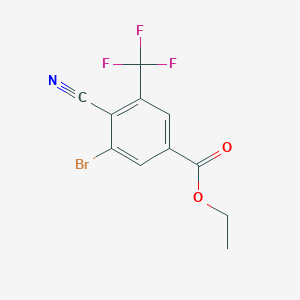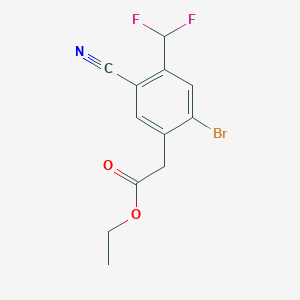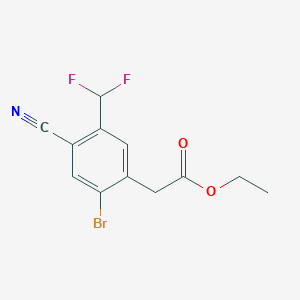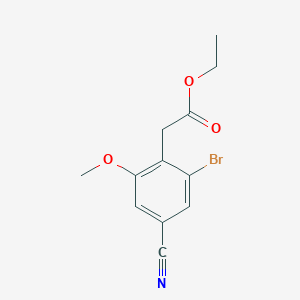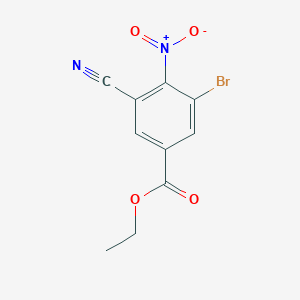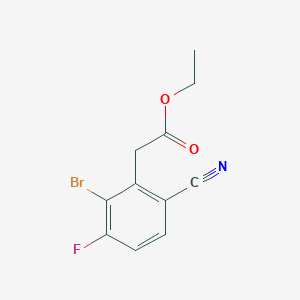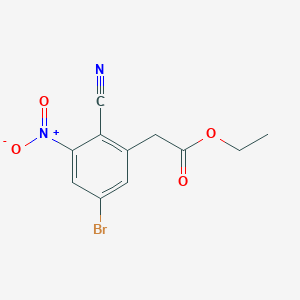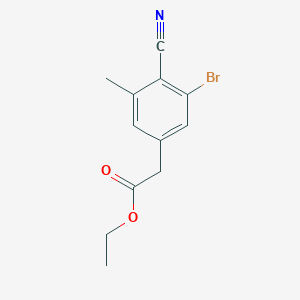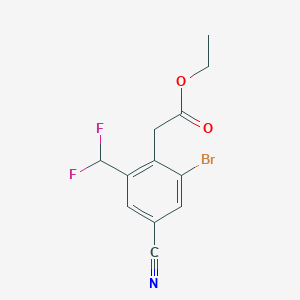
Ethyl 2-bromo-4-cyano-5-formylphenylacetate
Vue d'ensemble
Description
Ethyl 2-bromo-4-cyano-5-formylphenylacetate, also known as EBCFPA, is a brominated aromatic compound derived from phenylacetic acid. It is an organobromine compound that has been studied in the context of medicinal chemistry and pharmacology due to its potential applications in various areas of scientific research.
Applications De Recherche Scientifique
Ethyl 2-bromo-4-cyano-5-formylphenylacetate has been studied in the context of medicinal chemistry and pharmacology due to its potential applications in various areas of scientific research. It has been studied as a potential antifungal agent and as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, it has been studied as a potential inhibitor of the enzyme Monoamine Oxidase (MAO), which is involved in the breakdown of the neurotransmitters serotonin, dopamine, and norepinephrine. It has also been studied as a potential inhibitor of the enzyme Cyclooxygenase (COX), which is involved in the production of inflammatory mediators.
Mécanisme D'action
The mechanism of action of Ethyl 2-bromo-4-cyano-5-formylphenylacetate is not fully understood. However, it is believed that its bromine atoms interact with the active sites of enzymes, such as acetylcholinesterase, MAO, and COX, and inhibit their activity. In addition, it is believed that the cyano group on the molecule interacts with the active sites of these enzymes and further inhibits their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 2-bromo-4-cyano-5-formylphenylacetate are not fully understood. However, it has been shown to inhibit the activity of acetylcholinesterase, MAO, and COX in vitro. In addition, it has been shown to inhibit the growth of certain fungi in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-bromo-4-cyano-5-formylphenylacetate has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. However, it is not soluble in water, so it must be dissolved in organic solvents such as ethanol or dimethyl sulfoxide (DMSO). In addition, it is not very potent, so it may require higher concentrations for experiments.
Orientations Futures
The potential applications of Ethyl 2-bromo-4-cyano-5-formylphenylacetate are numerous and varied. It could be used as an antifungal agent, an inhibitor of the enzymes acetylcholinesterase, MAO, and COX, or as a tool to study the effects of these enzymes on various biological systems. It could also be used as a tool to study the effects of bromine on various biological systems. In addition, it could be used to develop new drugs or to modify existing drugs. Finally, it could be used to study the effects of brominated compounds on the environment.
Propriétés
IUPAC Name |
ethyl 2-(2-bromo-4-cyano-5-formylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)5-8-3-10(7-15)9(6-14)4-11(8)13/h3-4,7H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPBMFBOVXMFFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1Br)C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-4-cyano-5-formylphenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



